Cas no 1339853-94-9 (N-(propan-2-yl)oxolan-3-amine)
N-(propan-2-yl)oxolan-3-amine Chemical and Physical Properties
Names and Identifiers
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- N-isopropyltetrahydrofuran-3-amine
- N-(propan-2-yl)oxolan-3-amine
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- MDL: MFCD18332635
- Inchi: InChI=1S/C7H15NO/c1-6(2)8-7-3-4-9-5-7/h6-8H,3-5H2,1-2H3
- InChI Key: KMKZGPAZTJKUFQ-UHFFFAOYSA-N
- SMILES: CC(C)NC1CCOC1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 2
N-(propan-2-yl)oxolan-3-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41188-0.1g |
N-(propan-2-yl)oxolan-3-amine |
1339853-94-9 | 97% | 0.1g |
1440.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41188-0.25g |
N-(propan-2-yl)oxolan-3-amine |
1339853-94-9 | 97% | 0.25g |
2410.00 | 2021-06-01 | |
| SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB41188-1g |
N-(propan-2-yl)oxolan-3-amine |
1339853-94-9 | 97% | 1g |
6027.00 | 2021-06-01 | |
| TRC | T705353-10mg |
N-(propan-2-yl)oxolan-3-amine |
1339853-94-9 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T705353-50mg |
N-(propan-2-yl)oxolan-3-amine |
1339853-94-9 | 50mg |
$ 210.00 | 2022-06-02 | ||
| TRC | T705353-100mg |
N-(propan-2-yl)oxolan-3-amine |
1339853-94-9 | 100mg |
$ 295.00 | 2022-06-02 | ||
| Ambeed | A833322-1g |
N-Isopropyltetrahydrofuran-3-amine |
1339853-94-9 | 97% | 1g |
$463.0 | 2024-04-24 | |
| Chemenu | CM363723-1g |
N-(Propan-2-yl)oxolan-3-amine |
1339853-94-9 | 95%+ | 1g |
$946 | 2023-02-18 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2872-100mg |
N-(propan-2-yl)oxolan-3-amine |
1339853-94-9 | 95% | 100mg |
¥924.0 | 2024-04-24 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ2872-250mg |
N-(propan-2-yl)oxolan-3-amine |
1339853-94-9 | 95% | 250mg |
¥1227.0 | 2024-04-24 |
N-(propan-2-yl)oxolan-3-amine Suppliers
N-(propan-2-yl)oxolan-3-amine Related Literature
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
Additional information on N-(propan-2-yl)oxolan-3-amine
Professional Introduction to N-(propan-2-yl)oxolan-3-amine (CAS No. 1339853-94-9)
N-(propan-2-yl)oxolan-3-amine, identified by the CAS number 1339853-94-9, is a significant compound in the field of chemical and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in various scientific domains. The molecular structure of N-(propan-2-yl)oxolan-3-amine consists of an oxolane ring substituted with an amine group and an isopropyl chain, which contributes to its distinctive chemical behavior and reactivity.
The oxolane ring, a five-membered heterocyclic ether, is a key feature that influences the compound's interactions with other molecules. This structural motif is commonly found in natural products and pharmaceuticals, often contributing to biological activity. The presence of the amine group at the 3-position of the oxolane ring enhances the compound's potential as a building block for more complex molecules. The isopropyl substituent at the nitrogen atom further modulates the electronic properties of the molecule, making it a versatile intermediate in synthetic chemistry.
In recent years, N-(propan-2-yl)oxolan-3-amine has been studied for its role in drug development. Its structural framework suggests potential applications in the synthesis of bioactive molecules, including those targeting neurological disorders and inflammatory conditions. Researchers have explored its derivatives as candidates for inhibiting specific enzymatic pathways involved in disease progression. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and condensation reactions, makes it a valuable asset in medicinal chemistry.
One of the most intriguing aspects of N-(propan-2-yl)oxolan-3-amine is its stability under different conditions, which is crucial for pharmaceutical applications. Studies have shown that this compound maintains its integrity during storage and processing, ensuring consistent performance in synthetic protocols. Additionally, its solubility profile allows for easy incorporation into solution-based reactions, facilitating its use in both laboratory-scale experiments and industrial processes.
The pharmaceutical industry has been particularly interested in exploring N-(propan-2-yl)oxolan-3-amine for its potential as a prodrug or a precursor to more complex therapeutic agents. Prodrugs are designed to enhance drug delivery by improving solubility or stability before being converted into their active form within the body. The structural features of this compound make it an ideal candidate for such applications, as it can be modified to release active pharmaceutical ingredients (APIs) under specific physiological conditions.
Recent advancements in computational chemistry have also shed light on the mechanistic aspects of N-(propan-2-yl)oxolan-3-amine's reactivity. Molecular modeling studies have revealed insights into how this compound interacts with biological targets, providing a foundation for rational drug design. These computational approaches have enabled researchers to predict the efficacy and selectivity of potential derivatives before conducting expensive experimental trials.
In addition to its pharmaceutical applications, N-(propan-2-yl)oxolan-3-amine has shown promise in materials science. Its unique molecular structure allows it to form stable complexes with other molecules, making it useful in the development of novel materials with enhanced properties. For instance, researchers have investigated its use in creating polymers with improved mechanical strength or thermal stability. These materials could find applications in various industries, including aerospace and automotive manufacturing.
The synthesis of N-(propan-2-yl)oxolan-3-am ine involves multi-step organic reactions that require precise control over reaction conditions. Advances in synthetic methodologies have made it possible to produce this compound with high yield and purity, reducing costs and improving scalability. Techniques such as catalytic hydrogenation and metal-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework efficiently.
The environmental impact of producing and using N-(propan -2 -yl strong >)oxolan -3 -amine is also an area of growing interest. Researchers are exploring green chemistry principles to minimize waste and reduce energy consumption during synthesis. By adopting sustainable practices, the pharmaceutical industry can ensure that the production of this compound aligns with global efforts to promote environmental responsibility.
In conclusion, N-(propan -2 -yl strong >)oxolan -3 -amine (CAS No. 1339853 -94 -9) is a multifaceted compound with significant potential in pharmaceuticals and materials science. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules and advanced materials. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing challenges across multiple scientific disciplines.
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